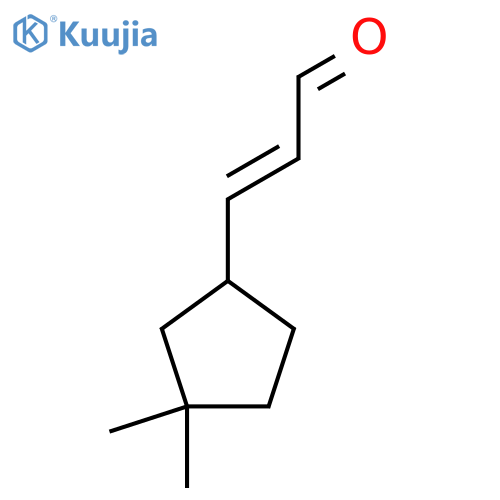Cas no 2229643-26-7 (3-(3,3-dimethylcyclopentyl)prop-2-enal)
3-(3,3-ジメチルシクロペンチル)プロプ-2-エナルは、シクロペンチル基とα,β-不飽和アルデヒド構造を併せ持つ有機化合物です。分子内に剛直なジメチルシクロペンチル骨格と反応性の高い不飽和アルデヒド官能基を有するため、香料や医薬品中間体としての応用が期待されます。特に、立体障害を生かした選択的反応性や、香料成分としての持続性向上が特長です。環状構造により熱安定性に優れ、他の官能基との反応時に立体選択性を制御できる点が学術的・産業的に注目されています。

2229643-26-7 structure
商品名:3-(3,3-dimethylcyclopentyl)prop-2-enal
3-(3,3-dimethylcyclopentyl)prop-2-enal 化学的及び物理的性質
名前と識別子
-
- 3-(3,3-dimethylcyclopentyl)prop-2-enal
- EN300-1831686
- 2229643-26-7
-
- インチ: 1S/C10H16O/c1-10(2)6-5-9(8-10)4-3-7-11/h3-4,7,9H,5-6,8H2,1-2H3/b4-3+
- InChIKey: DLRQFYQPKDOEHD-ONEGZZNKSA-N
- ほほえんだ: O=C/C=C/C1CCC(C)(C)C1
計算された属性
- せいみつぶんしりょう: 152.120115130g/mol
- どういたいしつりょう: 152.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-(3,3-dimethylcyclopentyl)prop-2-enal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831686-0.1g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1831686-5.0g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 5g |
$3977.0 | 2023-06-02 | ||
| Enamine | EN300-1831686-10.0g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 10g |
$5897.0 | 2023-06-02 | ||
| Enamine | EN300-1831686-1.0g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1831686-5g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1831686-0.5g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1831686-10g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 10g |
$3315.0 | 2023-09-19 | ||
| Enamine | EN300-1831686-1g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1831686-0.05g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1831686-0.25g |
3-(3,3-dimethylcyclopentyl)prop-2-enal |
2229643-26-7 | 0.25g |
$708.0 | 2023-09-19 |
3-(3,3-dimethylcyclopentyl)prop-2-enal 関連文献
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
2229643-26-7 (3-(3,3-dimethylcyclopentyl)prop-2-enal) 関連製品
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
